H-Glu(OtBu)-OMe.HCl
Description
L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride (CAS: 6234-01-1) is a protected derivative of L-glutamic acid, featuring a tert-butyl ester at the 5-position and a methyl ester at the 1-position, with a hydrochloride counterion. Its molecular formula is C₁₀H₂₀ClNO₄, and it is widely used in biochemical research, including enzyme-linked immunosorbent assays (ELISAs), cell culture studies, and peptide synthesis . The compound is typically available at >95% purity (BR grade), ensuring reliability in experimental settings .
The tert-butyl group provides steric protection, enhancing stability against enzymatic or chemical hydrolysis, while the methyl ester balances reactivity for selective deprotection in synthetic pathways . This dual esterification strategy is common in peptide chemistry to temporarily block carboxyl groups during sequential reactions.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211394 | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6234-01-1 | |
| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Data Table: Reaction Parameters and Yields
Alternative Transesterification Approach
A less-documented method involves transesterification using tert-butyl acetate under acidic catalysis, as described in CN106008271A. This approach targets 1-tert-butyl derivatives but may offer insights into alternative strategies:
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Reagents : tert-Butyl acetate, HClO₄ catalyst
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Conditions : Elevated temperatures, unspecified time
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Limitations : Lower selectivity for 5-tert-butyl ester; primarily yields 1-tert-butyl derivatives.
Physical and Chemical Properties
The hydrochloride salt of L-glutamic acid 5-tert-butyl 1-methyl ester is a white crystalline solid with the following characteristics:
Key Properties Table
| Property | Value | Source |
|---|---|---|
| CAS Number | 6234-01-1 | |
| Molecular Formula | C₁₀H₂₀ClNO₄ | |
| Molecular Weight | 253.72 g/mol | |
| Purity | ≥98.0% (HPLC) | |
| Solubility | Sparingly soluble in MeOH; soluble in H₂O | |
| Storage | 2–8°C |
Applications in Peptide Synthesis
This compound serves as a building block for peptides requiring selective carboxyl group protection:
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Cyclic Peptides : The tert-butyl group at the 5-position is removed under acidic conditions (e.g., TFA), enabling side-chain carboxyl group participation in cyclization.
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Linear Peptides : The 1-methyl ester is deprotected with base (e.g., NaOH) to expose the α-carboxyl group for further coupling.
Critical Analysis of Methods
Advantages of the Primary Method
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Peptide Synthesis
Overview : The primary application of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is in peptide synthesis. The tert-butyl ester protects the carboxyl group at the 5-position, allowing for selective reactions while exposing the carboxyl group at the 1-position for coupling with other amino acids.
Process :
- Protection Strategy : The protection of the 5-carboxyl group facilitates the formation of polypeptides, where the exposed 1-carboxyl group can react with other amino acids. This selective protection is crucial in synthesizing complex peptides, including cyclic and linear structures .
- Deprotection : The compound can be deprotected under basic or acidic conditions to yield functionalized glutamates that are essential in various biochemical applications .
Biological Research
Role as a Neurotransmitter : L-Glutamic acid serves as a major excitatory neurotransmitter in the central nervous system. Its derivatives, including L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, are studied for their interactions with glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmaceutical Development
Drug Synthesis : This compound is utilized in synthesizing pharmaceutical agents that target glutamate receptors. Research indicates that certain derivatives exhibit anticancer properties and potential therapeutic effects against neurodegenerative conditions .
Chemical Synthesis
Organic Chemistry Applications : Beyond peptide synthesis, L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is employed in organic reactions where protected amino acids are required. Its stability and reactivity make it suitable for various synthetic pathways, including those involving complex organic molecules .
- Synthesis Methodology : A notable study outlines a novel synthesis method for L-Glutamic acid derivatives that emphasizes the efficiency and yield of using tert-butyl esters in protecting carboxyl groups during peptide formation . This method minimizes byproducts and simplifies purification processes.
- Neuropharmacology Research : Investigations into glutamate receptor interactions have shown that derivatives of L-Glutamic acid can modulate receptor activity, providing insights into their potential therapeutic roles in treating neurodegenerative diseases .
- Anticancer Activity : Recent studies have explored the anticancer effects of glutamic acid derivatives, indicating that certain structural modifications enhance their efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The compound acts on various metabolic pathways, including those involved in amino acid metabolism and energy production .
Comparison with Similar Compounds
Table 1: Comparative Properties of L-Glutamic Acid Derivatives
| Compound Name | CAS | Molecular Formula | Ester Groups | Purity | Key Applications | Stability/Reactivity Traits |
|---|---|---|---|---|---|---|
| L-Glutamic acid 5-tert-butyl 1-methyl ester HCl | 6234-01-1 | C₁₀H₂₀ClNO₄ | 5-tert-butyl, 1-methyl | >95% (BR) | Biochemical assays, peptide synthesis | High steric protection; moderate hydrolysis rate |
| L-Glutamic acid di-tert-butyl ester HCl | 32677-01-3 | C₁₂H₂₄ClNO₄ | 1,5-di-tert-butyl | 98% | Neurological studies | Extremely lipophilic; slow hydrolysis |
| L-Glutamic acid dimethyl ester HCl | 590-01-2 | C₇H₁₄ClNO₄ | 1,5-dimethyl | 97% | Organic synthesis | High reactivity; rapid hydrolysis |
| L-Glutamic acid 5-methyl ester | 1499-55-4 | C₆H₁₁NO₄ | 5-methyl | 98% | Intermediate in drug synthesis | Less stable; prone to enzymatic cleavage |
| L-Glutamic acid γ-benzyl ester α-tert-butyl ester HCl | - | C₁₆H₂₄ClNO₄ | 5-benzyl, 1-tert-butyl | >95% | Peptide protection | Aromatic group enhances solubility in organic solvents |
Key Comparisons:
Ester Group Influence on Stability :
- The tert-butyl group in the 5-position (6234-01-1) offers superior steric hindrance compared to methyl (1499-55-4) or ethyl esters (1118-89-4), reducing hydrolysis rates in aqueous environments .
- Dimethyl ester derivatives (590-01-2) are more reactive, making them suitable for rapid coupling reactions but less stable in biological systems .
Lipophilicity and Solubility :
- Di-tert-butyl derivatives (32677-01-3) exhibit higher lipophilicity, favoring blood-brain barrier penetration in neurological studies .
- The benzyl ester () introduces aromaticity, enhancing solubility in organic solvents like dichloromethane but requiring catalytic hydrogenation for deprotection .
Synthetic Utility :
- The 5-tert-butyl 1-methyl ester (6234-01-1) is optimized for stepwise synthesis, allowing selective deprotection of the methyl ester under mild acidic conditions while retaining the tert-butyl group .
- In contrast, L-aspartic acid di-tert-butyl ester HCl (related to CAS 32677-01-3) is used in similar neurological studies but lacks the glutamic acid side chain, altering receptor binding specificity .
Biological Compatibility :
- Compounds with tert-butyl protection (6234-01-1, 32677-01-3) are preferred in cell culture and ELISA kits due to reduced cytotoxicity compared to reactive esters like dimethyl or benzyl .
Biological Activity
L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, a derivative of the amino acid glutamic acid, possesses various biological activities that have garnered attention in scientific research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₉H₁₈ClNO₄
- Molecular Weight : 239.697 g/mol
- CAS Number : 144313-55-3
- Purity : ≥98% .
L-Glutamic acid derivatives are known to interact with various biological pathways:
- Neurotransmission : As a glutamate derivative, it may influence excitatory neurotransmission in the central nervous system (CNS). Glutamate is a primary excitatory neurotransmitter involved in synaptic plasticity and cognitive functions such as learning and memory.
- Antioxidant Activity : Some studies suggest that glutamic acid derivatives can exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions, which could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .
Antioxidant and Neuroprotective Effects
A study highlighted the neuroprotective effects of glutamic acid derivatives against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. The compound demonstrated a reduction in pro-inflammatory cytokines and oxidative stress markers in treated neuronal cells, suggesting a protective mechanism against neurodegeneration .
Anticancer Activity
L-Glutamic acid derivatives have shown promise in cancer research. For instance, a case study evaluated the effects of various glutamate derivatives on cancer cell lines, revealing that certain compounds inhibited cell proliferation effectively. The IC₅₀ values for these compounds ranged from 5 to 20 µM against different cancer types, indicating significant anticancer potential .
| Compound | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| Glutamic Acid Derivative A | Breast Cancer | 10 |
| Glutamic Acid Derivative B | Prostate Cancer | 15 |
| Glutamic Acid Derivative C | Pancreatic Cancer | 7 |
Ergogenic Effects
L-Glutamic acid derivatives are recognized for their ergogenic benefits, enhancing physical performance by influencing hormone secretion and reducing exercise-induced muscle damage. This has implications for athletes and individuals engaged in high-intensity workouts .
Case Studies
- Neuroprotection in Alzheimer's Disease :
- Anticancer Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to verify the purity and structural integrity of L-glutamic acid 5-<i>tert</i>-butyl 1-methyl ester hydrochloride in synthetic workflows?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is commonly used for purity assessment (>95% purity, as specified in research-grade materials) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups . Mass spectrometry (MS) further validates molecular weight (C₁₀H₂₀ClNO₄; theoretical MW: 277.7 g/mol) .
Q. How should this compound be handled to ensure safety and stability during peptide synthesis?
- Safety Protocols : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation/ingestion; in case of exposure, rinse affected areas with water and seek medical attention . Store desiccated at –20°C to prevent hydrolysis of the tert-butyl and methyl ester groups .
Q. What is the role of the tert-butyl and methyl ester protecting groups in this compound’s applications?
- Functional Utility : The tert-butyl group protects the γ-carboxylic acid of glutamic acid during solid-phase peptide synthesis (SPPS), while the methyl ester stabilizes the α-carboxylic acid. These groups are selectively removed under acidic (e.g., TFA) or basic conditions, respectively, enabling controlled deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?
- Experimental Design : Compare reaction parameters (e.g., solvent polarity, temperature, catalysts) from divergent protocols. For example, tert-butyl esterification via DCC/DMAP in anhydrous DCM may yield higher purity (>98%) versus mixed anhydride methods . Optimize purification using flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and minimize byproducts .
Q. What strategies mitigate racemization risks during coupling reactions involving this compound in peptide synthesis?
- Racemization Control : Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to minimize α-carbon epimerization. Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) . Evidence suggests tert-butyl esters reduce steric hindrance, improving coupling efficiency while retaining stereochemistry .
Q. How does this compound’s reactivity compare to its diethyl or dimethyl ester analogs in nucleophilic acyl substitution?
- Comparative Analysis : Methyl esters exhibit higher electrophilicity than ethyl analogs due to reduced steric bulk, accelerating aminolysis in peptide bond formation. However, tert-butyl esters provide superior acid stability, preventing premature deprotection during synthesis . Kinetic studies using NMR or IR spectroscopy can quantify reaction rates .
Q. What are the implications of impurities (e.g., free glutamic acid, des-esterified derivatives) in downstream applications like ELISA or fluorescent labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
